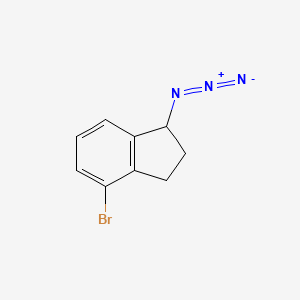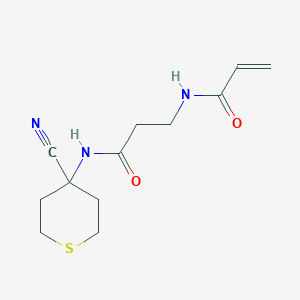
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It is commonly used in scientific research to study the effects of opioid drugs and to develop new treatments for opioid addiction.
作用机制
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide acts as a competitive antagonist of the μ-opioid receptor, meaning that it binds to the receptor and blocks the effects of other opioids. It does not activate the receptor itself, but instead prevents other substances from binding to it. This mechanism of action allows researchers to study the role of the μ-opioid receptor in various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the analgesic effects of opioids, suggesting that it may be useful in developing new treatments for opioid addiction. It has also been shown to reduce the rewarding effects of opioids, which may help to prevent relapse in individuals with opioid addiction.
实验室实验的优点和局限性
One advantage of N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide is that it is a highly selective antagonist of the μ-opioid receptor, meaning that it does not affect other opioid receptors. This allows researchers to study the specific effects of the μ-opioid receptor without interference from other receptors. However, one limitation of N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide is that it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
未来方向
There are many potential future directions for research involving N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide. One area of interest is the development of new treatments for opioid addiction. N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide has shown promise in reducing the rewarding effects of opioids, and further research may lead to the development of new medications for opioid addiction. Additionally, N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide may be useful in studying the role of the μ-opioid receptor in other physiological and behavioral processes, such as pain perception and stress response. Further research is needed to fully understand the potential applications of N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide in scientific research.
合成方法
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4-cyanobenzenethiol with ethyl 3-aminocrotonate in the presence of a catalyst. The resulting product is then reacted with acryloyl chloride to form N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide.
科学研究应用
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide is commonly used in scientific research to study the effects of opioid drugs and to develop new treatments for opioid addiction. It is particularly useful for studying the μ-opioid receptor, which is involved in the analgesic and addictive effects of opioids. N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide can be used to block the effects of opioids on this receptor, allowing researchers to study the role of the receptor in various physiological and behavioral processes.
属性
IUPAC Name |
N-(4-cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-10(16)14-6-3-11(17)15-12(9-13)4-7-18-8-5-12/h2H,1,3-8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGSORBNQJXFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1(CCSCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

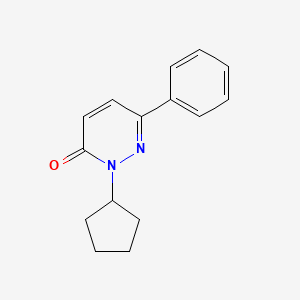
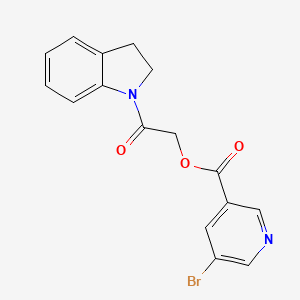
![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)
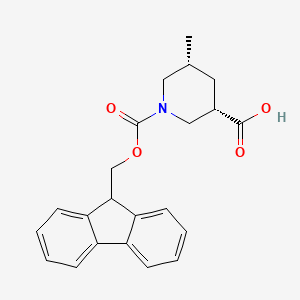

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)
![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)
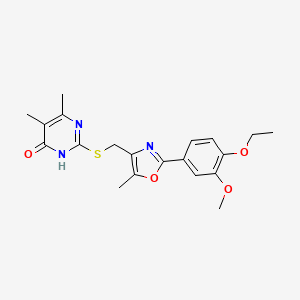
![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)
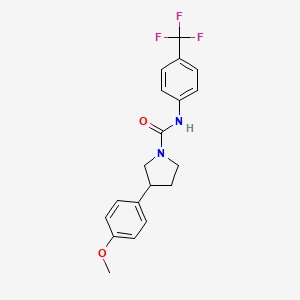
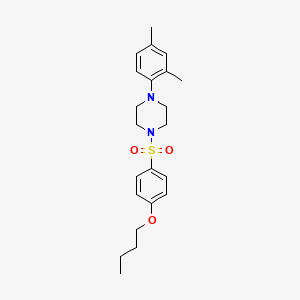
![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)

